molecular formula C8H6F3NO B15254482 2,2-Difluoro-2-(3-fluorophenyl)acetamide

2,2-Difluoro-2-(3-fluorophenyl)acetamide

Cat. No.: B15254482
M. Wt: 189.13 g/mol
InChI Key: UJKYJRLTQFWZTC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of two fluorine atoms attached to the acetamide group and an additional fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluorobenzaldehyde with difluoroacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-Difluoro-2-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(3-fluorophenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    Ethyl bromodifluoroacetate: Another fluorinated compound with similar structural features.

    2,2-Difluoro-2-(2-fluorophenyl)acetamide: A closely related compound with a different fluorine substitution pattern on the phenyl ring.

Uniqueness: 2,2-Difluoro-2-(3-fluorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKYJRLTQFWZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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